1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene
CAS No.:
Cat. No.: VC18127524
Molecular Formula: C12H16BrFO
Molecular Weight: 275.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrFO |
|---|---|
| Molecular Weight | 275.16 g/mol |
| IUPAC Name | 1-(2-bromo-1-butoxyethyl)-2-fluorobenzene |
| Standard InChI | InChI=1S/C12H16BrFO/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3 |
| Standard InChI Key | VSSCDNVTIPSSHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(CBr)C1=CC=CC=C1F |
Introduction
1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene is a complex organic compound featuring a benzene ring with a fluorine atom and a bromoalkyl side chain. Its molecular formula is C13H19BrO, indicating the presence of bromine, fluorine, and an ether linkage, which contribute to its unique chemical properties and potential applications in organic synthesis and pharmaceutical research.
Synthesis Methods
The synthesis of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene typically involves a nucleophilic substitution reaction. The primary method includes reacting 3-fluorobenzene with 2-bromo-1-butoxyethane in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Chemical Reactivity and Applications
The compound's reactivity is attributed to its bromo and fluoro substituents. It can undergo various chemical transformations, including reductions with sodium borohydride and oxidations with potassium permanganate or chromic acid. These properties make it valuable in both academic research and industrial applications.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium borohydride | Controlled temperature and solvent |
| Oxidation | Potassium permanganate or chromic acid | Specific temperature and solvent |
Potential Applications
1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene has potential applications in organic synthesis and pharmaceutical research due to its reactivity and structural complexity. Its interactions with biological systems and other chemicals are areas of ongoing research to understand its safety profile and potential uses.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene, each with unique properties:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Bromo-2-fluorobenzene | C6H4BrF | Simple aryl halide, used in organic synthesis |
| 4-Bromo-1-dimethoxymethyl-2-fluorobenzene | C9H10BrFO2 | Contains dimethoxymethyl group; more complex |
| 1-Bromo-4-fluorobenzene | C6H4BrF | Similar aryl structure; used in agrochemicals |
The uniqueness of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene lies in its combination of bromo and fluoro substituents along with an ether linkage, making it versatile for further chemical transformations and applications.
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